![molecular formula C15H18N2OS2 B2383951 N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396674-66-0](/img/structure/B2383951.png)
N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
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Description
N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, also known as TTA-A2, is a compound that has gained interest in the scientific community due to its potential applications in medical research. TTA-A2 is a selective agonist of the G protein-coupled receptor, GPR120, which is involved in various physiological processes, including glucose metabolism, inflammation, and lipid metabolism.
Scientific Research Applications
Electronic Structure and Synthesis
Vrabel et al. (2014) explored the electronic structure and novel synthesis of 6-oxopiperidine-2-carboxylic acid derivatives, highlighting their crystallization behaviors and the importance of O-H...O and C-H...O interactions in forming multidimensional networks within crystal structures. This study suggests potential applications in designing compounds with specific crystalline properties for pharmaceutical development (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Anti-angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These findings indicate potential applications in cancer research, specifically targeting angiogenesis and DNA integrity as mechanisms to inhibit tumor growth (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Synthesis of Heterocycles
Dotsenko et al. (2012) highlighted the Mannich reaction for synthesizing N,S-containing heterocycles, presenting a novel approach to forming 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. This method could be applicable in synthesizing a variety of heterocyclic compounds, potentially including N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, for pharmaceutical applications (Dotsenko, Krivokolysko, & Litvinov, 2012).
Antimicrobial Activity
Cakmak et al. (2022) investigated the synthesis, X-ray structure, and antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, revealing effective antibacterial properties. This study suggests the potential of structurally related compounds, including N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, in developing new antimicrobial agents (Cakmak, Demircioğlu, Uzun, Veyisoğlu, Yakan, & Ersanli, 2022).
properties
IUPAC Name |
4-thiophen-3-yl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-15(16-10-14-2-1-8-20-14)17-6-3-12(4-7-17)13-5-9-19-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGLGDVUEXCOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
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